molecular formula C19H18N2O3S B2485333 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1351654-08-4

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2485333
CAS RN: 1351654-08-4
M. Wt: 354.42
InChI Key: YNKUOPPGWVEBNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" involves strategic chemical reactions that incorporate naphthalene and thiophene motifs into oxalamide structures. For instance, the preparation of naphthalene-thiophene hybrid molecules and N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands showcases the complexity and creativity in synthesizing compounds with such intricate designs (Gao et al., 2017), (Karak et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds reveals the intricate arrangement of atoms and bonds, with naphthalene and thiophene units contributing to the overall architecture. For example, studies on naphthalene-thiophene hybrid molecules provide insights into their structural characteristics and potential functionalities (Karak et al., 2013).

Chemical Reactions and Properties

Compounds like "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" participate in various chemical reactions, offering insights into their reactivity and potential applications. For instance, the synthesis and application of naphthalene and thiophene derivatives in catalysis highlight their versatility in chemical transformations (Potkin et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior under different conditions. Research into similar compounds provides valuable data on these aspects, which can be extrapolated to "N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide" (Shruthi et al., 2019).

Scientific Research Applications

Enzymatic Oxidation Studies

  • Naphthalene derivatives have been studied for their interaction with enzymes. For instance, naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene to benzyl alcohol and benzaldehyde, showcasing the potential of naphthalene-related compounds in bioremediation and environmental applications (Lee & Gibson, 1996).

Fluorescent Sensors

  • A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions, with potential applications in cell imaging and environmental monitoring (Karak et al., 2013).

Antibacterial Agents

  • Naphthalene-thiophene compounds have shown promising antibacterial properties, particularly against Gram-positive organisms like Staphylococcus aureus (Sun et al., 2014).

Antiviral Research

  • Compounds related to naphthalene-thiophene have been investigated for their antiviral activities, especially against avian influenza virus, highlighting their potential in developing new antiviral drugs (Flefel et al., 2014).

Ligand Chemistry

  • Naphthalene-thiophene compounds have been used to synthesize ligands for metal complexes, which have implications in catalysis and materials science (Kundu et al., 2016).

Sensor Development

  • Naphthalene thiourea derivatives have been utilized in creating sensors for detecting metal ions like F− and Cu2+/Hg2+, suggesting applications in environmental monitoring and diagnostics (Udhayakumari & Velmathi, 2015).

properties

IUPAC Name

N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17(16-9-3-6-13-5-1-2-8-15(13)16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKUOPPGWVEBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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